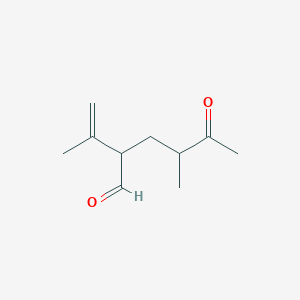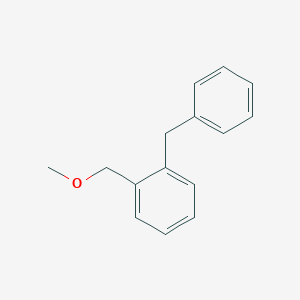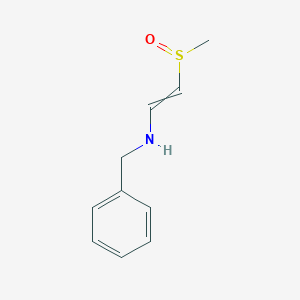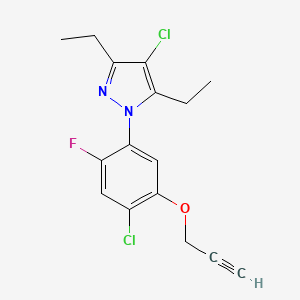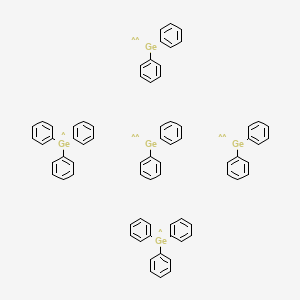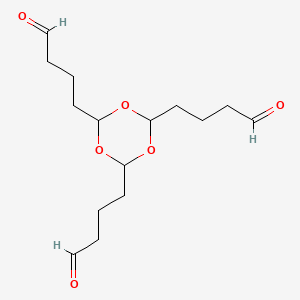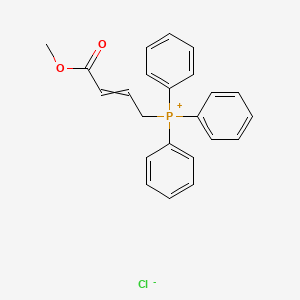![molecular formula C35H31NO B14315781 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole CAS No. 114456-65-4](/img/structure/B14315781.png)
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their aromatic heterocyclic structures, which consist of two benzene rings fused on either side of a five-membered nitrogen-containing ring. These compounds have garnered significant interest due to their unique optoelectronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves multiple steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole has a wide range of scientific research applications, including:
Optoelectronics: Due to its unique optoelectronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the fabrication of conductive polymers and nanodevices.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Poly(N-vinyl carbazole): Widely used in photocopiers and organic LEDs due to its excellent photoconductive properties.
Propriétés
Numéro CAS |
114456-65-4 |
|---|---|
Formule moléculaire |
C35H31NO |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
11-butyl-5-(2,2-diphenylethenyl)-8-methoxybenzo[a]carbazole |
InChI |
InChI=1S/C35H31NO/c1-3-4-21-36-34-20-19-28(37-2)24-32(34)33-23-27(29-17-11-12-18-30(29)35(33)36)22-31(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-20,22-24H,3-4,21H2,1-2H3 |
Clé InChI |
HZHWFUNRNNCZAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)OC)C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



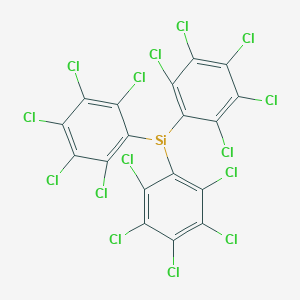
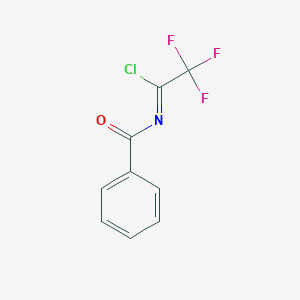
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
